

# Application Notes and Protocols for Characterization of Quadricyclane Conversion

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## Compound of Interest

Compound Name: Quadricyclane

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These application notes provide a comprehensive overview of the primary analytical techniques employed to characterize the conversion of norbornadiene (NBD) to **quadricyclane** (QC), a reaction of significant interest for molecular solar thermal (MOST) energy storage systems. Detailed protocols for the key experimental methods are provided to facilitate the accurate determination of conversion rates, quantum yields, and kinetic parameters.

## Introduction to Norbornadiene-Quadricyclane Systems

The reversible photoisomerization of norbornadiene (NBD) to the high-energy, strained molecule **quadricyclane** (QC) is a promising mechanism for storing solar energy in chemical bonds.<sup>[1][2]</sup> Upon irradiation with UV or visible light, NBD undergoes a [2+2] cycloaddition to form QC, storing the energy in its strained cage structure.<sup>[3][4]</sup> This stored energy can be released on demand as heat through the thermal or catalytic back-conversion of QC to NBD.<sup>[1][4]</sup> The efficiency and viability of NBD-QC systems for MOST applications depend on several key parameters, including the solar spectrum match of NBD, the quantum yield of the photoconversion, the energy storage density, and the stability (half-life) of the QC isomer.<sup>[1][2]</sup> Accurate characterization of the conversion process is therefore critical for the development and optimization of these molecular photoswitches.

The primary analytical techniques for monitoring this conversion are Ultraviolet-Visible (UV-Vis) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy.[5][6] These methods allow for both qualitative and quantitative assessment of the isomerization process.

## Analytical Techniques and Data Presentation

### UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for monitoring the NBD to QC conversion in real-time. The electronic structure of NBD, containing two double bonds, results in a characteristic absorption spectrum in the UV or visible region, depending on the substituents.[7][8] Upon conversion to QC, the  $\pi$ -conjugation is disrupted, leading to a significant change in the absorption spectrum, typically a decrease in absorbance at the maximum wavelength of NBD.[5] The presence of clean isosbestic points during the conversion indicates a direct transformation from NBD to QC without the formation of significant byproducts.[5]

Quantitative Data Summary:

The following table summarizes key photophysical and kinetic data for various NBD-QC systems, as determined by UV-Vis and other analytical methods.

Compound/ System	$\lambda_{\text{onset}}$ (nm)	$\lambda_{\text{max}}$ (nm)	Quantum Yield ( $\Phi$ )	Half-life ( $t_{1/2}$ )	Solvent	Reference
NBD 1	416	-	57%	35.88 hours	Toluene	[7]
NBD 2	-	-	15%	0.8 hours	Toluene	[7]
NBD 3	-	-	57%	-	Toluene	[7]
NBD 4	455	-	-	-	Toluene	[7]
NBD 6	595	316	4%	-	Toluene	[7]
NBD 1 (pyridine-functionalized)	360	308	37%	70 days	Acetonitrile	[5][9]
NBD 2 (pyridine-functionalized)	362	311	24%	205 days	Acetonitrile	[5][9]
NBD-PDI Conjugate (5-NBD)	469	394	-	-	Acetonitrile	[10][11]

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly  $^1\text{H}$  NMR, provides unambiguous structural confirmation of the conversion from NBD to QC. The olefinic protons of the NBD core give characteristic signals in the downfield region of the  $^1\text{H}$  NMR spectrum.[5] Upon photoisomerization to QC, these signals disappear, and new signals corresponding to the protons of the strained **quadricyclane** cage appear in the upfield region.[5] By integrating the characteristic signals of both NBD and QC, the conversion yield can be accurately quantified.[12]

Quantitative Data Summary:

The conversion of NBD to QC can often be driven to completion or to a photostationary state (PSS). NMR is instrumental in determining the final conversion percentages.

Compound/ System	Irradiation Wavelength (nm)	Irradiation Time	Conversion to QC (%)	Solvent	Reference
NBD 1	310	-	~50% (PSS)	Toluene-d8	[7]
NBD 1 (pyridine- functionalized )	340	1 hour	100%	Chloroform-d	[5][13]
NBD 2 (pyridine- functionalized )	340	1 hour	100%	Chloroform-d	[5][13]
NBD1 (p- tolylsulfone)	275	360 seconds	~100%	Acetonitrile- d3	[6]

## Experimental Protocols

### Protocol for Monitoring NBD to QC Photoconversion using UV-Vis Spectroscopy

This protocol describes the general procedure for monitoring the photoisomerization of a norbornadiene derivative to its corresponding **quadricyclane** using a UV-Vis spectrophotometer.

Materials:

- UV-Vis Spectrophotometer
- Quartz cuvette (1 cm path length)
- Light source for irradiation (e.g., LED lamp, photoreactor with specific wavelength filters)

- Solution of the NBD derivative in a suitable solvent (e.g., toluene, acetonitrile) of known concentration
- Solvent for blank measurements

#### Procedure:

- **Sample Preparation:** Prepare a solution of the NBD derivative in the desired solvent. The concentration should be adjusted to have an absorbance maximum between 1 and 1.5.
- **Blank Measurement:** Fill the quartz cuvette with the pure solvent and record a baseline spectrum.
- **Initial Spectrum:** Rinse the cuvette with the sample solution and then fill it. Record the initial UV-Vis absorption spectrum of the NBD solution before irradiation. This is the  $t=0$  measurement.
- **Photoconversion:** Irradiate the sample solution in the cuvette for a defined period using the light source. The wavelength of the light should correspond to the absorption band of the NBD derivative.
- **Spectral Acquisition:** After the first irradiation interval, stop the irradiation and record the UV-Vis spectrum.
- **Iterative Measurements:** Repeat steps 4 and 5 for several time intervals until no further significant changes in the spectrum are observed, indicating that a photostationary state has been reached or the conversion is complete.
- **Data Analysis:** Plot the absorbance at the  $\lambda_{\text{max}}$  of the NBD derivative as a function of irradiation time. The decrease in absorbance is proportional to the conversion to QC. The appearance of isosbestic points should be noted as an indication of a clean conversion.<sup>[5]</sup>

## Protocol for Quantifying NBD to QC Conversion using $^1\text{H}$ NMR Spectroscopy

This protocol outlines the steps to quantify the conversion of NBD to QC using  $^1\text{H}$  NMR spectroscopy.

#### Materials:

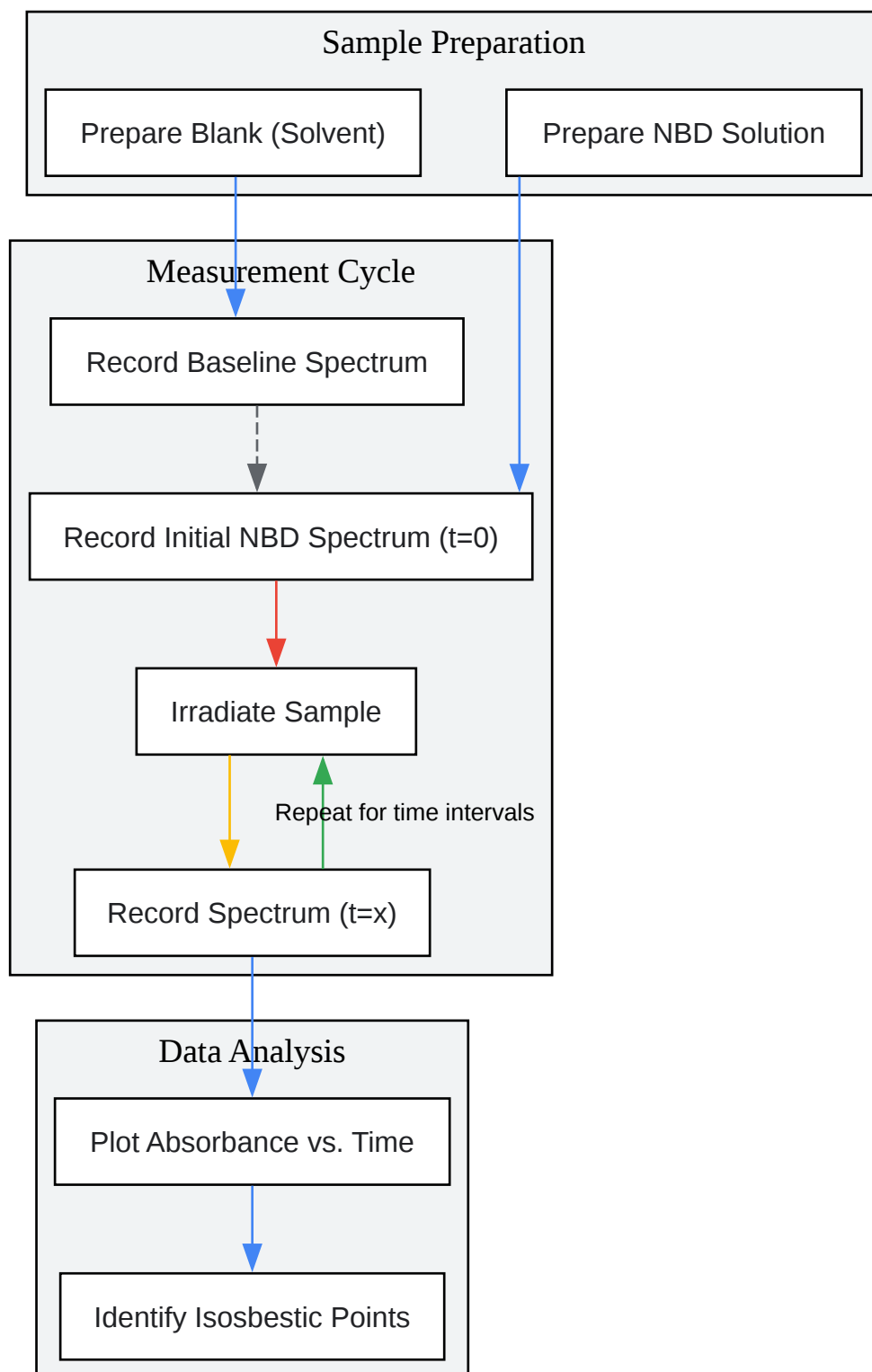
- NMR Spectrometer (e.g., 300 MHz or higher)
- NMR tubes
- Deuterated solvent (e.g., Toluene-d8, Chloroform-d, Acetonitrile-d3)
- Solution of the NBD derivative
- Internal standard (optional, for absolute quantification)
- Light source for irradiation

#### Procedure:

- Initial Sample Preparation: Dissolve a known amount of the NBD derivative in a deuterated solvent in an NMR tube.
- Initial  $^1\text{H}$  NMR Spectrum: Acquire a  $^1\text{H}$  NMR spectrum of the sample before irradiation. Identify and integrate the characteristic signals of the NBD olefinic protons.
- Irradiation: Irradiate the NMR tube with a suitable light source for a specific duration.
- Post-Irradiation  $^1\text{H}$  NMR Spectrum: After irradiation, acquire another  $^1\text{H}$  NMR spectrum.
- Signal Analysis: Observe the decrease in the integral of the NBD olefinic proton signals and the appearance and increase of the characteristic signals for the QC protons.
- Quantification: Calculate the percentage of conversion by comparing the integrals of the NBD and QC signals. The conversion can be calculated using the following formula:  
$$\text{Conversion (\%)} = [\text{Integral}(\text{QC}) / (\text{Integral}(\text{QC}) + \text{Integral}(\text{NBD}))] * 100$$
- Time-Course Monitoring (Optional): For kinetic studies, repeat steps 3 and 4 at different irradiation time points.

## Visualizations

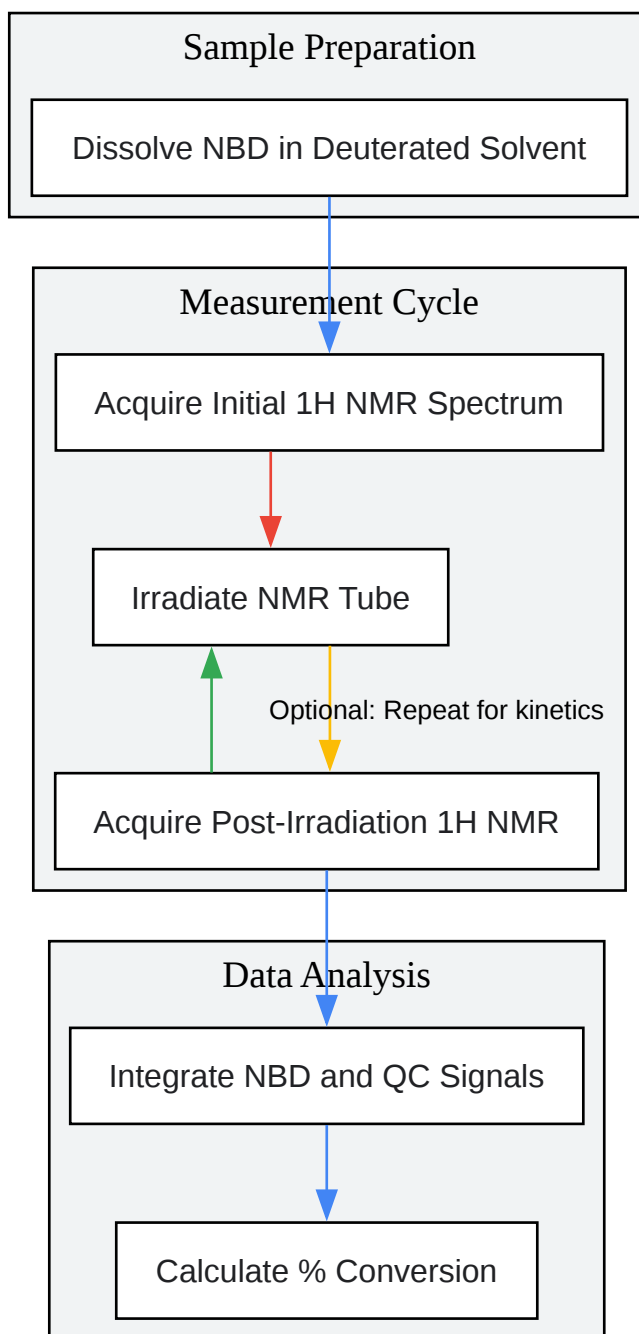
## Experimental Workflow for UV-Vis Monitoring



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Caption: Workflow for monitoring **quadricyclane** conversion via UV-Vis spectroscopy.

## Experimental Workflow for NMR Quantification

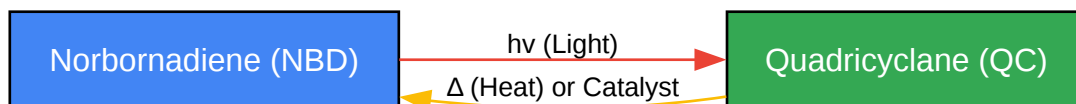


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Caption: Workflow for quantifying **quadricyclane** conversion using NMR spectroscopy.



## NBD to QC Conversion Pathway



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Caption: Reversible photoisomerization of Norbornadiene to **Quadricyclane**.

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